N-(4-cyano-1H-pyrazol-5-yl)butanamide
Description
N-(4-cyano-1H-pyrazol-5-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at the 4-position and a butanamide moiety at the 5-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antifungal properties. The compound’s synthesis typically involves coupling reactions, as exemplified by protocols using carbodiimide-based reagents like EDCI/HOBt in aprotic solvents such as DMF .
Properties
CAS No. |
178613-52-0 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.195 |
IUPAC Name |
N-(4-cyano-1H-pyrazol-5-yl)butanamide |
InChI |
InChI=1S/C8H10N4O/c1-2-3-7(13)11-8-6(4-9)5-10-12-8/h5H,2-3H2,1H3,(H2,10,11,12,13) |
InChI Key |
CTMXKYCIVVPLCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=NN1)C#N |
Synonyms |
Butanamide, N-(4-cyano-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives synthesized in the 2015 Molecules study, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:
- Substituent Variation: N-(4-cyano-1H-pyrazol-5-yl)butanamide lacks the chloro, methyl, and aryl groups present in 3a–3p, simplifying its structure.
Physicochemical Properties
A comparative analysis of melting points (mp), yields, and spectral data highlights substituent effects:
- Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) increase mp compared to simpler aryl groups (3a ), suggesting enhanced crystallinity and stability .
- Yields : Reactions with fluorinated aryl groups (3d : 71% yield) outperform methyl-substituted analogues (3c : 62% yield), likely due to reduced steric hindrance .
Data Table: Key Comparative Metrics
Discussion
However, the absence of chloro or aryl groups may reduce its binding affinity in biological systems, as seen in the higher activity of 3d .
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